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Compound of Interest

Compound Name: C646

Cat. No.: B8037948 Get Quote

For researchers utilizing the p300/CBP inhibitor C646, understanding its potential off-target

effects is critical for accurate experimental design and data interpretation. This technical

support center provides essential information, troubleshooting guidance, and frequently asked

questions regarding the selectivity of C646 for various histone acetyltransferases (HATs).

C646 Selectivity Profile
C646 is a competitive inhibitor of the histone acetyltransferase p300, with a reported Ki

(inhibition constant) of 400 nM. While it is considered selective for p300 and its close homolog

CBP, it is essential to be aware of its activity against other HATs. The following table

summarizes the available quantitative data on the inhibitory activity of C646 against various

HATs.
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Histone
Acetyltransferase
(HAT)

IC50 (µM)
Fold Selectivity vs.
p300

Reference

p300 0.4 1x Bowers et al., 2010

PCAF > 40 > 100x Bowers et al., 2010

GCN5 > 40 > 100x Bowers et al., 2010

Tip60 Not reported Not reported

MOZ Not reported Not reported

Rtt109 Not reported Not reported

Sas2 Not reported Not reported

Note: The selectivity for PCAF and GCN5 is reported as greater than 100-fold, with IC50 values

exceeding the highest tested concentration of 40 µM in the original study by Bowers et al.

(2010). Specific IC50 values for other HATs are not readily available in published literature.

Researchers should exercise caution and consider empirical validation when using C646 in

systems where other HATs may play a significant role.

Signaling Pathway and Experimental Workflow
To aid in understanding the experimental logic, the following diagrams illustrate the intended

and potential off-target interactions of C646 and a typical workflow for assessing its selectivity.
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Figure 1. C646 mechanism of action and selectivity.

Experimental Workflow: Assessing C646 Selectivity
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Figure 2. Workflow for determining HAT inhibitor selectivity.

Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radioactive Filter-Binding Method)

This protocol is a standard method for determining the IC50 values of inhibitors against purified

HAT enzymes.

Materials:

Recombinant human HAT enzymes (e.g., p300, PCAF, GCN5)

Histone H3 or H4 peptide substrate

[³H]-Acetyl-Coenzyme A

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

Inhibitor (C646) dissolved in DMSO

P81 phosphocellulose filter paper

Scintillation fluid

Scintillation counter

Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)

Procedure:

Prepare Reagents:

Thaw recombinant HAT enzymes on ice.

Prepare serial dilutions of C646 in DMSO. The final DMSO concentration in the assay

should be kept constant and low (e.g., <1%).
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Prepare a master mix of the histone substrate and [³H]-Acetyl-CoA in HAT assay buffer.

Assay Setup:

In a 96-well plate, add the HAT enzyme to each well.

Add the serially diluted C646 or DMSO (for the control) to the appropriate wells.

Pre-incubate the enzyme and inhibitor for 15 minutes at 30°C.

Initiate Reaction:

Start the reaction by adding the master mix containing the histone substrate and [³H]-

Acetyl-CoA to each well.

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the

reaction is in the linear range.

Stop Reaction and Filter:

Spot a portion of the reaction mixture from each well onto the P81 phosphocellulose filter

paper.

Immediately immerse the filter paper in the wash buffer to stop the reaction.

Wash the filter paper three times with the wash buffer for 5 minutes each to remove

unincorporated [³H]-Acetyl-CoA.

Perform a final wash with acetone to dry the filter paper.

Quantify Activity:

Place the dried filter paper spots into scintillation vials.

Add scintillation fluid to each vial.

Measure the radioactivity using a scintillation counter.

Data Analysis:
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Calculate the percent inhibition for each concentration of C646 compared to the DMSO

control.

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a

dose-response curve to determine the IC50 value.

Troubleshooting and FAQs
Q1: I am observing inhibition of my target of interest in a cellular assay, but the effect is not as

specific as expected. Could C646 be inhibiting other HATs?

A1: While C646 is highly selective for p300/CBP over PCAF and GCN5 in biochemical assays,

its effects in a cellular context can be more complex. High concentrations of C646 might lead to

off-target inhibition. It is also important to consider that C646 has been identified as a potential

Pan-Assay Interference Compound (PAIN). PAINS are molecules that can show activity in

multiple assays through non-specific mechanisms, such as aggregation, reactivity, or

interference with the assay signal.

Troubleshooting Steps:

Titrate C646: Use the lowest effective concentration of C646 to minimize potential off-target

effects.

Use an Orthogonal Approach: Confirm your findings using a different p300/CBP inhibitor with

a distinct chemical scaffold or by using a genetic approach like siRNA or CRISPR-mediated

knockout/knockdown of p300 and CBP.

Control for PAINS-related artifacts: Include appropriate controls in your assay to rule out non-

specific inhibition. This could involve using a structurally related but inactive compound or

testing for assay interference directly.

Q2: My in vitro HAT assay results with C646 are inconsistent. What are some common pitfalls?

A2: Inconsistent results in in vitro HAT assays can arise from several factors.

Troubleshooting Steps:
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Enzyme Activity: Ensure that your recombinant HAT enzymes are active and used within

their linear range. Enzyme activity can decrease with improper storage or multiple freeze-

thaw cycles.

Substrate Quality: Use high-quality histone substrates and fresh [³H]-Acetyl-CoA.

DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as

low as possible, as high concentrations can inhibit enzyme activity.

Incubation Times: Precisely control incubation times and temperatures to ensure

consistency.

Washing Efficiency: Ensure thorough washing of the filter paper to remove all unincorporated

radiolabel, which is a common source of high background.

Q3: Are there non-radioactive alternatives to the filter-binding assay for assessing C646
selectivity?

A3: Yes, several non-radioactive HAT assay formats are available. These can be advantageous

in terms of safety and disposal, though they may have their own sources of interference.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay

uses donor and acceptor beads that come into proximity when a biotinylated histone

substrate is acetylated by a HAT, leading to the binding of an anti-acetylated lysine antibody

conjugated to one of the beads. This generates a chemiluminescent signal.

HTRF (Homogeneous Time-Resolved Fluorescence): This assay measures the FRET

(Förster Resonance Energy Transfer) between a donor and acceptor fluorophore. For

example, a biotinylated histone substrate can be bound to a streptavidin-conjugated donor,

and an anti-acetylated lysine antibody can be conjugated to an acceptor. Acetylation brings

the donor and acceptor into proximity, resulting in a FRET signal.

Coupled Enzyme Assays: These assays measure the production of Coenzyme A (CoA), a

product of the HAT reaction. The CoA is then used in a subsequent enzymatic reaction that

produces a detectable signal (e.g., colorimetric or fluorescent).
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When using any of these alternative assays, it is crucial to perform appropriate controls to rule

out compound interference with the detection system itself.

To cite this document: BenchChem. [C646 Off-Target Effects on Other HATs: A Technical
Support Resource]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8037948#c646-off-target-effects-on-other-hats]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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